molecular formula C20H23NO3 B1331620 fmoc-Valinol CAS No. 160885-98-3

fmoc-Valinol

Cat. No. B1331620
M. Wt: 325.4 g/mol
InChI Key: MYMGENAMKAPEMT-LJQANCHMSA-N
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Description

Fmoc-Valinol is not directly mentioned in the provided papers; however, the Fmoc (9-fluorenylmethyloxycarbonyl) group is a common protective group used in peptide synthesis. It is used to protect the amino group of amino acids during the synthesis of peptides, allowing for the sequential addition of amino acids to form a peptide chain. The Fmoc group is removed under basic conditions, typically using piperidine in DMF (N,N-Dimethylformamide) .

Synthesis Analysis

The synthesis of peptides using Fmoc chemistry is well-established and is used in the preparation of various peptides and proteins. For instance, a practical procedure for the synthesis of small to medium-sized membrane proteins using automated Fmoc chemistry has been reported, demonstrating the versatility of this method . Additionally, the synthesis of Fmoc-modified amino acids and peptides is crucial for the development of functional materials, as these building blocks self-assemble due to the hydrophobicity and aromaticity of the Fmoc moiety . The solid-phase synthesis strategy using Fmoc-protected aza-beta3-amino acids and alpha-amino acids is another example of the application of Fmoc chemistry in synthesizing "mixed" peptidomimetics .

Molecular Structure Analysis

The molecular structure of Fmoc-protected amino acids and peptides is characterized by the presence of the Fmoc group, which is aromatic and hydrophobic. This group plays a significant role in the self-assembly of these molecules, often through π-π stacking interactions . The Fmoc group can also influence the secondary structure of peptides, as seen in the formation of β-sheet structures in hydrogels .

Chemical Reactions Analysis

The Fmoc group is involved in several chemical reactions, primarily its removal or deprotection, which is a key step in peptide synthesis. The deprotection is achieved under basic conditions without affecting the peptide chain . Additionally, Fmoc-protected amino acids can be used to synthesize various functional materials, including hydrogels, which involve self-assembly and gelation processes .

Physical and Chemical Properties Analysis

Fmoc-protected amino acids and peptides exhibit unique physical and chemical properties due to the Fmoc group. These properties include the ability to form supramolecular structures, such as hydrogels, which are sensitive to pH and temperature . The surfactant properties of Fmoc-amino acid derivatives have also been discovered, with critical micelle concentrations determined for several Fmoc-amino acids . The mechanical and biological properties of Fmoc-dipeptide hydrogels have been explored, showing potential for applications in 3D cell culture and regenerative medicine .

Scientific Research Applications

Self-Assembly and Material Fabrication

  • Fmoc-modified amino acids, including Fmoc-Valinol, have significant self-assembly properties. These properties are due to the inherent hydrophobicity and aromaticity of the Fmoc group, enhancing the association of building blocks. These self-assembling features are crucial for developing functional materials in cell cultivation, bio-templating, drug delivery, and therapeutic applications (Tao, Levin, Adler-Abramovich, & Gazit, 2016).

Surfactant Properties

  • Fmoc-amino acid surfactants, including those derived from Fmoc-Valinol, exhibit notable surfactant properties. These properties have been confirmed through various methods, including tensiometry measurements. Such surfactants display unique chiroptical spectroscopic properties, which could have applications in material science and optical technologies (Vijay & Polavarapu, 2012).

Structural Analysis in Peptide Synthesis

  • Fmoc-Valinol plays a critical role in peptide science, particularly in the context of 3D structural parameters in peptide synthesis. The 9-fluorenylmethyloxycarbonyl (Fmoc) group, integral to Fmoc-Valinol, is extensively used in peptide synthesis, allowing detailed structural studies of amino acid derivatives (Toniolo et al., 2020).

3D Cell Culture and Regenerative Medicine

  • Fmoc-Valinol derivatives, specifically Fmoc-dipeptides, have been used to create hydrogel scaffolds for 3D cell culture. These scaffolds have applications in regenerative medicine, allowing for the cultivation of various cell types, including mesenchymal stem cells and tumor cell lines (Najafi et al., 2020).

Gene Delivery Applications

  • N-fluorenylmethyloxycarbonyl (Fmoc) self-assembling peptide (SAP) hydrogels, which can incorporate Fmoc-Valinol, are effective in localized viral vector gene delivery. These hydrogels are particularly useful in tissue-specific central nervous system applications, offering a biocompatible platform for targeted gene delivery (Rodríguez et al., 2016).

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Fmoc-Valinol is useful in solid-state NMR spectroscopy studies. The structural information derived from these studies is pivotal in understanding the molecular configuration of protected amino acids and dipeptides in biological systems (Keeler et al., 2017).

Solid Phase Peptide Synthesis

  • Fmoc-Valinol is integral in solid phase peptide synthesis, particularly in processes avoiding repetitive acidolysis. This method, involving the Fmoc group cleavage, allows for the efficient synthesis of peptides, which is crucial in various biochemical applications (Meienhofer et al., 2009).

Safety And Hazards

Fmoc-Valinol should be handled with care to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation is necessary, and all sources of ignition should be removed .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-methylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-13(2)19(11-22)21-20(23)24-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19,22H,11-12H2,1-2H3,(H,21,23)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMGENAMKAPEMT-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350853
Record name fmoc-Valinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

fmoc-Valinol

CAS RN

160885-98-3
Record name 9H-Fluoren-9-ylmethyl N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160885-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name fmoc-Valinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
H Wenschuh, M Beyermann, H Haber… - The Journal of …, 1995 - ACS Publications
… As expected, a commercial 2-chlorotrityl resinproved to be easily loaded with Fmoc-phenylalaninol and Fmoc-valinol (Figure 1) using a binary mixture of DCM and DMF with pyridine as …
Number of citations: 179 pubs.acs.org
FJ Ferrer‐Gago, LQ Koh - ChemPlusChem, 2020 - Wiley Online Library
… Fmoc-valinol (trichotoxin) to the chlorotrityl chloride resin (Scheme 6), using DCM/DMF mixture and pyridine as base.30, 31 The loading for both Fmoc-phenylalaninol and Fmoc-valinol …
K Merkens, N Sanosa, I Funes-Ardoiz… - ACS …, 2022 - ACS Publications
The selective activation of a given C–H bond in complex molecules possessing bonds of similar polarity and strength remains one of the foremost challenges in hydrogen atom transfer (…
Number of citations: 8 pubs.acs.org
SD Dahlhauser, SR Moor, MS Vera, JT York… - Cell Reports Physical …, 2021 - cell.com
Molecular encoding in sequence-defined polymers shows promise as a new paradigm for data storage. Here, we report what is, to our knowledge, the first use of self-immolative …
Number of citations: 19 www.cell.com
D Li - 2005 - era.library.ualberta.ca
… They immobilized Fmoc-phenylalaninol and Fmoc-valinol onto 2-chlorotrityl chloride resin and found that it took one day for 70% and two days for 80% loading efficiency. In our case, it …
Number of citations: 3 era.library.ualberta.ca
V Hinnenkamp - 2021 - scholar.archive.org
The occurrence of organic micropollutants in raw water used for drinking water production and in the drinking water itself causes a constant monitoring of the water quality to comply with …
Number of citations: 2 scholar.archive.org

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